

"2-(2,4-Difluorophenyl)prop-2-en-1-ol" solubility and stability

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Compound of Interest

Compound Name: 2-(2,4-Difluorophenyl)prop-2-en-1-ol

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An In-depth Technical Guide to the Solubility and Stability of **2-(2,4-Difluorophenyl)prop-2-en-1-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of the chemical compound **2-(2,4-Difluorophenyl)prop-2-en-1-ol**. Given the limited publicly available data on this specific molecule, this document also outlines standard experimental protocols and workflows applicable to the characterization of similar active pharmaceutical ingredients (APIs).

Core Compound Properties

While specific quantitative data for **2-(2,4-Difluorophenyl)prop-2-en-1-ol** is not readily available in the public domain, the following table summarizes its known chemical properties. Qualitative solubility information is inferred from a structurally similar compound, 1-(2,5-Difluorophenyl)prop-2-en-1-ol[1].

Property	Value	Source
CAS Number	141113-36-2	[2]
Molecular Formula	C9H8F2O	[2] [3]
Molecular Weight	170.16 g/mol	[2]
Purity	95%	[2]
Appearance	Typically a colorless to pale yellow liquid (inferred)	[1]
Storage Conditions	Sealed in a dry environment at 2-8°C	[2]
Qualitative Solubility	Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) with limited solubility in water. [1]	

Solubility Assessment

The solubility of an active pharmaceutical ingredient is a critical parameter that influences its bioavailability and formulation development.[\[4\]](#)[\[5\]](#) The following are standard methodologies for determining the solubility of a compound like **2-(2,4-Difluorophenyl)prop-2-en-1-ol**.

Experimental Protocols

1. Thermodynamic (Equilibrium) Solubility Assay - Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration of the substance that can dissolve in a solvent at a specific temperature to form a saturated solution.[\[4\]](#)[\[6\]](#)

- Objective: To determine the intrinsic solubility of the compound in various solvents.
- Materials:
 - **2-(2,4-Difluorophenyl)prop-2-en-1-ol**

- A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dichloromethane).
- Shake-flask apparatus or orbital shaker in a temperature-controlled environment.
- Filtration apparatus (e.g., 0.45 µm syringe filters).
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).[4]

- Procedure:
 - Add an excess amount of **2-(2,4-Difluorophenyl)prop-2-en-1-ol** to a known volume of the selected solvent in a sealed flask.
 - Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
 - After incubation, allow the suspensions to settle.
 - Filter the supernatant to remove any undissolved solid.[4] Care must be taken to avoid adsorption of the compound onto the filter material.[7]
 - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

2. Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[5]

- Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.
- Methods:
 - Nephelometric Assay: This method measures the light scattering caused by undissolved particles as the compound precipitates from the aqueous solution.[4] A series of dilutions

are made from the DMSO stock into an aqueous buffer, and the turbidity is measured.

- Direct UV Assay: In this method, undissolved particles are removed by filtration, and the concentration of the dissolved compound is quantified by UV absorbance.[4]
- General Procedure:
 - Prepare a concentrated stock solution of **2-(2,4-Difluorophenyl)prop-2-en-1-ol** in DMSO.
 - Add a small volume of the stock solution to an aqueous buffer.
 - Measure the resulting precipitation or the concentration of the dissolved compound after a short incubation period.

Solubility Testing Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8]

Experimental Protocols

1. Forced Degradation (Stress Testing)

Stress testing is conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[9]

- Objective: To evaluate the susceptibility of **2-(2,4-Difluorophenyl)prop-2-en-1-ol** to degradation under harsh conditions.
- Conditions to Test:
 - Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions over a range of pH values.[9]
 - Oxidation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide).

- Photolysis: The compound is exposed to light of a specified wavelength (e.g., UV and visible light).
- Thermal Degradation: The compound is subjected to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[9]
- Procedure:
 - Prepare solutions or solid samples of the compound.
 - Expose the samples to the stress conditions for a defined period.
 - At specified time points, analyze the samples using a stability-indicating analytical method (typically HPLC) to separate and quantify the parent compound and any degradation products.

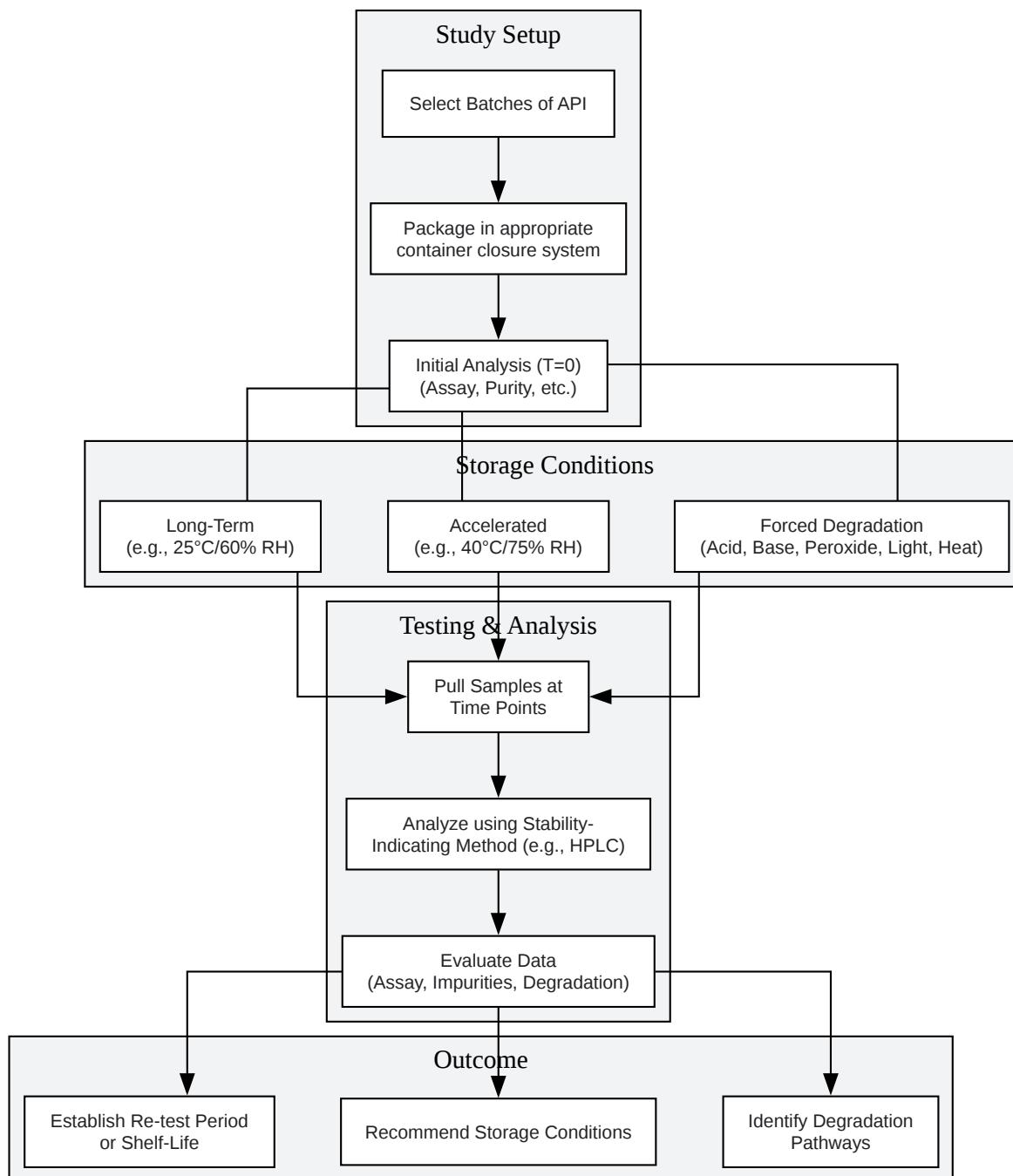
2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life or re-test period of the API under defined storage conditions.[8]

- Objective: To establish the stability profile of the API under recommended storage and shipping conditions.
- Storage Conditions (as per WHO/ICH guidelines):[8][9][10]
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH for a minimum of 12 months.
 - Intermediate: $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH for a minimum of 6 months (only required if significant change occurs during accelerated testing).
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH for a minimum of 6 months.
- Procedure:
 - Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[9][11]

- Place the samples in stability chambers maintained at the specified conditions.
- At defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and test for relevant attributes.[9][11]
- Attributes to be tested should include those susceptible to change, such as appearance, assay, degradation products, and any other critical quality attributes.[9]

Stability Testing Workflow

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Caption: General workflow for API stability testing.

Conclusion

While specific experimental data on the solubility and stability of **2-(2,4-Difluorophenyl)prop-2-en-1-ol** are limited, this guide provides the necessary framework for its comprehensive characterization. By employing standard pharmaceutical testing methodologies such as the shake-flask method for thermodynamic solubility and following ICH guidelines for stability testing, researchers and drug development professionals can generate the critical data needed for formulation development and regulatory submissions. The provided workflows offer a logical progression for these experimental assessments.

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